5-Nitro-2-(3-thienyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

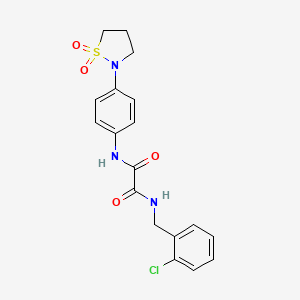

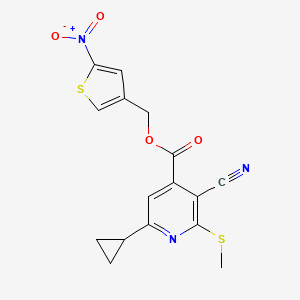

5-Nitro-2-(3-thienyl)pyridine is a chemical compound with the molecular formula C9H6N2O2S and a molecular weight of 206.22 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring attached to a thiophene ring via a nitrogen atom . The pyridine ring contains a nitro group at the 5-position .Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

Substitution Reactions and Potential Antimalarial Drugs : One study focused on the chemistry of thienopyridines, exploring substitution reactions derived from thieno[2,3-b]pyridine 7-oxide. The research detailed the synthesis of various substituted compounds, including 5-nitro derivatives, which were further processed into compounds screened for potential antimalarial properties (Klemm, Barnish, & Zell, 1970).

Heterocyclic Synthesis : Another study elaborated on the utility of cyanothioacetamide derivatives in the synthesis of new heterocyclic compounds, including thieno[2,3-b]pyridine derivatives. This work demonstrates the potential of 5-nitro-2-(3-thienyl)pyridine analogs in the construction of complex molecular architectures for various applications, from pharmaceuticals to materials science (Elneairy, 1999).

Material Science and Electronics

Molecular Electronics : Research into the properties of 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine molecules shows potential for applications in molecular electronics. These molecules exhibit charge-induced conformational switching, showcasing their utility as programmable molecular diodes. This property could be exploited in developing memory devices and nano-actuators controlled by external fields or bias voltage, highlighting the potential of nitrothienylpyridines in advanced electronics (Derosa, Guda, & Seminario, 2003).

Biological Applications

Antitumor Activity : Pyridine-2-carboxaldehyde thiosemicarbazones, derivatives of nitropyridines, have been synthesized and evaluated for their antineoplastic activity. This research underlines the potential of nitropyridine derivatives in the development of new therapeutic agents against various types of cancer (Liu, Lin, & Sartorelli, 1992).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as thiazoles, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

It’s worth noting that thiazole derivatives, which share a similar structure, have been found to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Thiazole derivatives have been found to impact a variety of biochemical pathways, leading to their diverse biological activities .

Result of Action

Compounds with similar structures have been found to exhibit a range of biological activities, suggesting that 5-nitro-2-(3-thienyl)pyridine may have similar effects .

Análisis Bioquímico

Biochemical Properties

Thiophene-based analogs, which include 5-Nitro-2-(3-thienyl)pyridine, have been studied extensively and are known to interact with a variety of enzymes, proteins, and other biomolecules . These interactions can lead to a variety of biological effects, making these compounds of interest in medicinal chemistry .

Cellular Effects

It is known that thiophene derivatives can have a variety of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that thiophene derivatives can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

5-nitro-2-thiophen-3-ylpyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2S/c12-11(13)8-1-2-9(10-5-8)7-3-4-14-6-7/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFGDQOROSUNYHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B2984505.png)

![3-ethylsulfonyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2984508.png)

![5-[1-(4-Chlorophenoxy)ethyl]-1,2-oxazole](/img/structure/B2984511.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2984514.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2984516.png)

![5-[3,3-Bis(trifluoromethyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2984517.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2984521.png)